Methyl tert-butylacetate

Description

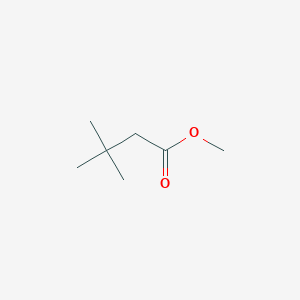

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBOTVWRXLQVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145199 | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-48-3 | |

| Record name | Butanoic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Tert-Butylacetate: A Comprehensive Guide to Structure, Synthesis, and Analysis

An In-Depth Technical Guide for the Modern Laboratory

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Name – The Role of Methyl Tert-Butylacetate in Modern Chemistry

This compound, systematically known as Methyl 3,3-dimethylbutanoate (CAS No: 10250-48-3), is an ester recognized for its distinct chemical properties stemming from its sterically hindered tert-butyl group.[1][2] While not as ubiquitous as some of its structural isomers, its unique structure makes it a valuable compound in various applications, including its use as an oxygenated solvent and as an intermediate in the synthesis of pharmaceuticals and synthetic flavorings.[2][3]

This guide moves beyond a simple recitation of facts. As researchers and drug development professionals, our goal is to understand the causality behind the behavior of a molecule. Why does it possess these properties? How can we reliably synthesize it? And, critically, how do we confirm its identity and purity with unassailable confidence? This document provides a field-proven framework for understanding and working with this compound, grounded in authoritative methods and practical insights.

Section 1: The Molecular Blueprint: Chemical Structure and Physicochemical Properties

The properties of a molecule are a direct consequence of its structure. This compound is no exception. Its structure features a central ester functional group, with a methyl group on the alcohol side and a neopentyl group (tert-butylmethyl) on the acyl side. This arrangement, particularly the bulky tert-butyl group, is the primary determinant of its chemical behavior.

The IUPAC name, Methyl 3,3-dimethylbutanoate, precisely describes this structure, distinguishing it from its isomer, tert-butyl acetate (CAS: 540-88-5), where the tert-butyl group is attached to the ester's oxygen atom.[4][5]

Chemical Structure Diagram

Caption: Chemical structure of Methyl 3,3-dimethylbutanoate.

Core Physicochemical Data

A summary of essential properties provides a practical foundation for handling and analysis.

| Property | Value | Source(s) |

| CAS Number | 10250-48-3 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Boiling Point | 126-128 °C | [2][6] |

| Density | 0.870 g/cm³ | [2][6] |

| Refractive Index | 1.3995 | [2][6] |

| Flash Point | 24 °C | [2][6] |

| Water Solubility | Not miscible | [2][6] |

Section 2: Synthesis – A Practical Approach to Esterification of Hindered Alcohols

The synthesis of esters from tertiary alcohols, such as the precursors to this compound, presents a classic challenge in organic chemistry. Standard Fischer esterification is often inefficient due to the high reactivity of the tertiary carbocation intermediate, which readily undergoes elimination to form an alkene (isobutylene).[7] Therefore, alternative methods that avoid harsh acidic conditions and high temperatures are required.

A highly effective approach involves the acylation of a tertiary alcohol with an acid anhydride using a solid, reusable catalyst. This method offers high conversion rates and selectivity while minimizing the formation of byproducts and simplifying purification.

Recommended Synthesis: InCl₃-Catalyzed Esterification

This protocol is based on the highly selective esterification of tert-butanol with acetic anhydride, a reaction that can be adapted for the synthesis of related esters.[8][9] The use of a supported Lewis acid catalyst like Indium(III) chloride on alumina provides a large surface area and active sites that facilitate the reaction under mild conditions.[9]

Causality of Experimental Choice:

-

Acetic Anhydride vs. Acetic Acid: Acetic anhydride is used instead of acetic acid to avoid the production of water as a byproduct, which can deactivate the catalyst and promote side reactions. The byproduct of this reaction is acetic acid, which is less problematic.[10]

-

Solid Lewis Acid Catalyst (e.g., InCl₃/Al₂O₃): A solid catalyst is easily separated from the reaction mixture by simple filtration, making it reusable and environmentally benign.[8][9] Lewis acids like InCl₃ activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the sterically hindered tertiary alcohol.[10]

-

Mild Reaction Temperature (e.g., 30 °C): Low temperatures are crucial to suppress the dehydration of the tertiary alcohol into isobutylene, thereby maximizing the yield of the desired ester.[9]

Synthesis Workflow Diagram

Caption: General workflow for the catalyzed synthesis of a tert-butyl ester.

Step-by-Step Experimental Protocol

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add tert-butanol (1.1 molar equivalents) and a suitable solvent like dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride (1.0 molar equivalent) to the flask.

-

Catalyst Introduction: Introduce the solid acid catalyst (e.g., InCl₃/Al₂O₃) at a low weight ratio relative to the reactants (e.g., 0.02-0.03).[9]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for the specified reaction time (e.g., 2 hours).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (to neutralize the acetic acid byproduct) and then with brine.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the resulting crude ester by fractional distillation to obtain the final, high-purity product.

Section 3: The Analyst's Toolkit: Spectroscopic and Chromatographic Characterization

Unambiguous characterization is the cornerstone of chemical research. A multi-technique approach, combining chromatography for separation and spectroscopy for structural elucidation, provides a self-validating system for confirming the identity and purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for assessing the purity of volatile compounds like this compound and identifying any impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each component as it elutes.

Causality of Experimental Choice:

-

Column Selection: A mid-polarity column, such as one with a stationary phase of nitroterephthalic acid-modified polyethylene glycol (FFAP) or a 6% cyanopropylphenyl polysiloxane, is often effective.[11] It provides good resolution between the target ester and common impurities like residual alcohols, unreacted anhydride, and potential byproducts.

-

Direct Aqueous Injection (DAI): For certain applications, direct aqueous injection can be a viable method, simplifying sample preparation, though purge-and-trap methods offer lower detection limits for trace analysis.[12][13]

-

Flame Ionization Detector (FID) vs. Mass Spectrometry (MS): FID is excellent for quantification due to its robust and near-universal response to hydrocarbons.[11] MS provides superior qualitative data, allowing for positive identification based on fragmentation patterns. For a comprehensive analysis, a GC-MS system is ideal.

GC-MS Analytical Workflow

Caption: Standard workflow for sample analysis using GC-MS.

GC-MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

-

Instrumentation:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, FFAP or DB-624 type stationary phase.[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

GC Conditions:

-

Injector: Split/splitless, set to 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. (Note: This is a starting point and must be optimized).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z = 130. Key fragments would include the acylium ion and fragments resulting from the loss of the methoxy group and cleavage around the tert-butyl group.

-

Calculate purity by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram (assuming similar response factors).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. Both ¹H and ¹³C NMR are essential for unambiguous confirmation. The predicted chemical shifts and multiplicities are based on the unique electronic environments of the nuclei in the molecule.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Protons 'a' | ~3.67 | Singlet (s) | 3H | -O-CH₃ |

| Protons 'b' | ~2.20 | Singlet (s) | 2H | -CH₂ -C(CH₃)₃ |

| Protons 'c' | ~1.00 | Singlet (s) | 9H | -C(CH₃ )₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon 1 | ~172 | C =O (Ester Carbonyl) |

| Carbon 2 | ~51 | -O-C H₃ |

| Carbon 3 | ~48 | -C H₂-C(CH₃)₃ |

| Carbon 4 | ~31 | -C (CH₃)₃ |

| Carbon 5 | ~29 | -C(C H₃)₃ |

Rationale for Assignments:

-

¹H NMR: The methoxy protons ('a') are the most deshielded due to the adjacent electronegative oxygen, appearing furthest downfield. The methylene protons ('b') are adjacent to the carbonyl group. The nine protons of the tert-butyl group ('c') are equivalent and shielded, appearing as a large singlet furthest upfield. The absence of adjacent non-equivalent protons for all signals results in singlets.

-

¹³C NMR: The carbonyl carbon (1) is highly deshielded and appears furthest downfield. The methoxy carbon (2) is also deshielded by its oxygen attachment. The quaternary carbon (4) and the methylene carbon (3) appear in the aliphatic region, followed by the methyl carbons of the tert-butyl group (5).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~2870-2960 | Strong | C-H Stretch (Aliphatic) |

| ~1250-1150 | Strong | C-O Stretch (Ester) |

Rationale for Assignments: The most prominent and diagnostic peak is the strong carbonyl (C=O) stretch characteristic of an ester. The strong C-O stretch and the aliphatic C-H stretches further confirm the overall structure.

Section 4: Safety and Handling – A Mandate for Prevention

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[2][6] Adherence to standard laboratory safety protocols is mandatory.

-

Engineering Controls: Always handle this chemical in a well-ventilated chemical fume hood.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Fire Prevention: The compound is flammable with a low flash point. Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a flame-retardant lab coat.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][19]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[15]

Conclusion

This guide has provided a comprehensive framework for the synthesis and analysis of this compound, grounded in the principles of causality and self-validation. By understanding the rationale behind its structure, the nuances of its synthesis, and the application of a multi-faceted analytical approach, researchers can work with this compound confidently and effectively. The provided protocols and data serve as a robust starting point for laboratory work, enabling the reliable production and characterization of this valuable chemical intermediate.

References

- US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents. (n.d.).

-

Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (n.d.). Asian Journal of Chemistry. [Link]

-

Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems - PubMed. (n.d.). PubMed. [Link]

-

Highly selective esterification of tert-butanol by acetic acid anhydride over alumina-supported InCl3, GaCl3, FeCl3, ZnCl2, CuCl2, NiCl2, CoCl2 and MnCl2 catalysts - ResearchGate. (2005-08-01). ResearchGate. [Link]

-

MtBE SDS | PDF | Toxicity | Materials - Scribd. (n.d.). Scribd. [Link]

-

Safety data sheet - CPAChem. (2024-02-20). CPAChem. [Link]

-

MTBE Safety Data Sheet - HubSpot. (2025-08-19). HubSpot. [Link]

-

Safety Data Sheet: Tert-butyl acetate - NIC Industries. (n.d.). NIC Industries. [Link]

-

tert-Butyl acetate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Method for determination of methyl tert-butyl ether and its degradation products in water. (1997-11-26). ACS Publications. [Link]

-

Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed. (1995-05-01). PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound | 10250-48-3 [chemicalbook.com]

- 4. 酢酸tert-ブチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 6. This compound | 10250-48-3 [amp.chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 13. Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cpachem.com [cpachem.com]

- 16. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]

- 17. images.nicindustries.com [images.nicindustries.com]

- 18. scribd.com [scribd.com]

- 19. sinochlorine.com [sinochlorine.com]

The Strategic Synthesis and Application of Methyl Tert-Butylacetate: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties and Synthetic Utility of Methyl Tert-Butylacetate.

This guide offers a comprehensive exploration of this compound, a valuable ester in organic synthesis and a key structural motif in medicinal chemistry. We will delve into its fundamental physical and chemical properties, provide detailed methodologies for its synthesis and analysis, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established scientific principles with actionable experimental insights.

Core Physicochemical Properties of this compound

This compound, with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol , is a colorless liquid characterized by a fruity odor.[1] Its physical properties are pivotal to its application as a solvent and a synthetic building block.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 97-98 °C | [1] |

| Melting Point | Not readily available | |

| Density | 0.866 g/mL at 25 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.76 | [1] |

| Vapor Density | 4.0 (Air = 1) | [1] |

| Flash Point | 15.5 °C (closed cup) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the esterification of acetic acid with tert-butanol or its equivalent, isobutylene. The choice of synthetic route often depends on the desired scale, available starting materials, and required purity.

Acid-Catalyzed Esterification of Acetic Acid with Tert-Butanol

This is a classic and straightforward method for laboratory-scale synthesis. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

CH₃COOH + (CH₃)₃COH --[H⁺]--> CH₃COOC(CH₃)₃ + H₂O

Mechanism: The reaction proceeds via a protonation of the carbonyl oxygen of acetic acid, which increases its electrophilicity. The lone pair of electrons on the oxygen of tert-butanol then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the tert-butyl ester.

Sources

Methyl tert-Butylacetate: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of methyl tert-butylacetate (CAS No. 10250-48-3), a valuable ester in organic synthesis and various industrial applications. From its fundamental chemical identity to detailed synthetic protocols and reactivity profiles, this document serves as a critical resource for researchers, chemists, and professionals in drug development and the chemical sciences.

Chemical Identification and Nomenclature

This compound is systematically known as methyl 3,3-dimethylbutanoate . Its unique structure, featuring a sterically hindered tert-butyl group adjacent to the ester functionality, imparts distinct chemical properties that differentiate it from other isomeric esters.

Key Identifiers:

-

Molecular Formula: C₇H₁₄O₂

-

Molecular Weight: 130.18 g/mol [1]

-

IUPAC Name: Methyl 3,3-dimethylbutanoate[5]

-

Synonyms:

It is crucial to distinguish this compound from its structural isomer, tert-butyl acetate (CAS No. 540-88-5), where the tert-butyl group is attached to the ester oxygen. This seemingly minor difference significantly alters the chemical stability and reactivity of the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in various experimental and industrial settings.

| Property | Value | Source |

| Boiling Point | 126-128 °C | |

| Density | 0.870 g/cm³ | |

| Refractive Index | 1.3995 | |

| Flash Point | 24 °C | |

| Water Solubility | Not miscible | |

| Physical Form | Liquid | [5] |

Synthesis of this compound

The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of 3,3-dimethylbutanoic acid with methanol, catalyzed by a strong acid. The steric hindrance of the tert-butyl group does not significantly impede this reaction, although reaction times may be longer compared to unhindered carboxylic acids.

Experimental Protocol: Fischer Esterification

This protocol details a standard procedure for the synthesis of this compound.

Materials:

-

3,3-dimethylbutanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3-dimethylbutanoic acid and a 5 to 10-fold molar excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid mass) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by fractional distillation to obtain the pure ester.

Synthesis Workflow Diagram

Reactants [label="3,3-Dimethylbutanoic Acid\n+ Methanol (excess)\n+ H₂SO₄ (cat.)"]; Reaction [label="Reflux\n(4-6 hours)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="1. Remove excess MeOH\n2. Dissolve in DCM\n3. Wash with NaHCO₃, H₂O, Brine"]; Drying [label="Dry over MgSO₄\nFilter"]; Purification [label="Fractional Distillation", shape=ellipse, fillcolor="#34A853"]; Product [label="Pure Methyl\ntert-Butylacetate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }

Fischer Esterification Workflow for this compound Synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A sharp singlet at approximately 3.6-3.7 ppm corresponding to the three protons of the methyl ester group (-OCH₃).

-

A singlet at around 2.2 ppm integrating to two protons, representing the methylene group (-CH₂-) adjacent to the carbonyl.

-

A prominent singlet at approximately 1.0 ppm, integrating to nine protons, which is characteristic of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak for the carbonyl carbon around 173 ppm.

-

The methyl ester carbon (-OCH₃) will appear around 51 ppm.

-

The methylene carbon (-CH₂-) will be observed near 48 ppm.

-

The quaternary carbon of the tert-butyl group will be around 31 ppm.

-

The three equivalent methyl carbons of the tert-butyl group will produce a single peak at approximately 29 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, characteristic C=O stretching absorption for the ester carbonyl group in the region of 1740-1735 cm⁻¹.

-

C-O stretching vibrations will be present in the 1300-1000 cm⁻¹ region.

-

C-H stretching and bending vibrations from the alkyl groups will be observed in their typical regions.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z = 130.

-

A prominent fragment will be the loss of the methoxy group (-OCH₃), resulting in a peak at m/z = 99 (the acylium ion).

-

Another significant fragmentation pathway is the loss of the tert-butyl group, leading to a peak at m/z = 73. The tert-butyl cation itself will also be a prominent peak at m/z = 57.

-

Reactivity and Applications

Reactivity Profile

The chemical behavior of this compound is largely dictated by the ester functional group and the sterically demanding tert-butyl moiety.

-

Hydrolysis: Like most esters, it can be hydrolyzed to 3,3-dimethylbutanoic acid and methanol under both acidic and basic conditions. However, the rate of base-mediated hydrolysis (saponification) is significantly slower compared to less sterically hindered esters due to the difficulty of nucleophilic attack at the carbonyl carbon.[7] Acid-catalyzed hydrolysis proceeds via a mechanism that is less sensitive to steric hindrance.[8]

-

Reduction: The ester can be reduced to 3,3-dimethyl-1-butanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Enolate Formation: The presence of α-protons on the methylene group allows for the formation of an enolate under strongly basic conditions (e.g., with lithium diisopropylamide, LDA). This enolate can then participate in various carbon-carbon bond-forming reactions.

Applications

This compound's unique properties make it a valuable compound in several areas:

-

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The tert-butyl group can act as a bulky directing group or a stable structural element.

-

Solvents: It can be used as an oxygenated solvent in coatings, industrial cleaning, and surface treatments.[9]

-

Flavor and Fragrance Industry: As an ester, it may be used as an intermediate in the synthesis of synthetic flavorings.[9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: It is a flammable liquid with a flash point of 24 °C. Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical with distinct properties conferred by its sterically hindered structure. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling is paramount for its effective and safe utilization in research and industrial settings. This guide provides a foundational yet comprehensive overview to aid scientists and professionals in their work with this important compound.

References

-

Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(11), 2153-2159. [Link]

-

ChemSynthesis. (n.d.). methyl 3,3-dimethylbutanoate. Retrieved from [Link]

-

Pearson. (n.d.). Draw a suitable mechanism for the esterification of 3-methylbutanoic acid with methanol. Retrieved from [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

-

PubChem. (n.d.). Methyl 3,3-dimethylbutyrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Notes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 3,3-dimethylbutanoate. Retrieved from [Link]

-

SIELC Technologies. (2018). Methyl 3,3-dimethylbutyrate. Retrieved from [Link]

Sources

- 1. scholars.unh.edu [scholars.unh.edu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 3,3-dimethylbutanoate [oakwoodchemical.com]

- 4. Methyl 3,3-dimethylbutyrate | SIELC Technologies [sielc.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Discovery and History of Methyl Tert-Butyl Acetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tert-butyl acetate (MTBA), a significant organic ester, finds extensive application as a solvent in industrial coatings, inks, and adhesives, and as a valuable intermediate in chemical synthesis.[1] This guide provides a comprehensive exploration of the historical evolution and the diverse synthetic methodologies developed for its production. We will delve into the foundational esterification principles, trace the progression from early laboratory-scale preparations to modern industrial processes, and offer detailed technical protocols for key synthetic routes. The narrative emphasizes the chemical rationale behind experimental designs and the continuous drive for efficiency, selectivity, and sustainability in MTBA synthesis.

Introduction: The Genesis of Esterification and the Emergence of Tert-Butyl Esters

The synthesis of esters, a cornerstone of organic chemistry, has a rich history dating back to the 19th century. The seminal work of Emil Fischer and Arthur Speier in 1895, known as the Fischer-Speier esterification, established the acid-catalyzed reaction between a carboxylic acid and an alcohol as a fundamental method for ester production.[2] This reversible reaction laid the groundwork for countless synthetic transformations.[2][3][4]

While the esterification of primary and secondary alcohols proceeded with relative ease, the synthesis of esters from tertiary alcohols, such as tert-butanol, presented a significant challenge. The high reactivity of tert-butanol in the presence of acid catalysts often leads to rapid dehydration, forming isobutylene as an undesired byproduct.[5] This inherent instability necessitated the development of alternative and more controlled synthetic strategies for the preparation of tert-butyl esters like methyl tert-butyl acetate.

Early Synthetic Approaches: Navigating the Challenges of Tert-Alkylation

Initial forays into the synthesis of tert-butyl esters focused on circumventing the dehydration issue. These early methods, while foundational, often involved harsh reagents and produced modest yields.

The Acetyl Chloride and Acetic Anhydride Methods

One of the earliest successful approaches involved the reaction of tert-butyl alcohol with more reactive acylating agents like acetyl chloride or acetic anhydride.[6] The use of acetic anhydride, in particular, offered a viable route to tert-butyl acetate, often in the presence of a catalyst such as anhydrous zinc chloride.[6][7]

Experimental Protocol: Synthesis of Tert-Butyl Acetate via Acetic Anhydride[6]

Objective: To synthesize tert-butyl acetate from tert-butyl alcohol and acetic anhydride using a zinc chloride catalyst.

Materials:

-

Tert-butyl alcohol (anhydrous)

-

Acetic anhydride

-

Anhydrous zinc chloride

-

10% Potassium carbonate solution

-

Anhydrous potassium carbonate

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser, combine 2.1 moles of tert-butyl alcohol, 2.1 moles of acetic anhydride, and 0.5 g of anhydrous zinc chloride.[6]

-

Gently heat the mixture to reflux and maintain for 2 hours.[6]

-

Cool the mixture and arrange for distillation.

-

Distill the mixture, collecting the fraction boiling up to 110°C.

-

Wash the crude distillate with two portions of water, followed by washing with 10% potassium carbonate solution until the ester layer is neutral.[6]

-

Dry the ester over anhydrous potassium carbonate.

-

Fractionally distill the dried ester to obtain pure tert-butyl acetate (boiling point: 95-96°C).[6]

Causality of Experimental Choices:

-

Acetic Anhydride: A more reactive acylating agent than acetic acid, it drives the reaction forward and avoids the formation of water as a byproduct, which could promote the reverse reaction or alcohol dehydration.

-

Zinc Chloride: This Lewis acid catalyst activates the carbonyl group of the acetic anhydride, making it more susceptible to nucleophilic attack by the tert-butyl alcohol.[7]

-

Washing Steps: The water wash removes unreacted alcohol and anhydride, while the potassium carbonate wash neutralizes any remaining acidic components.

-

Drying and Fractional Distillation: These final steps are crucial for obtaining a pure product, free from water and other impurities.

The Industrial Revolution: From Batch Processes to Continuous Production

The increasing demand for solvents and chemical intermediates in the 20th century spurred the development of more efficient, continuous processes for ester manufacturing. The first patent for a continuous esterification process was granted in 1921, marking a significant milestone in chemical engineering.[8]

The Rise of Solid Acid Catalysts

A major advancement in esterification technology was the development of solid acid catalysts, such as ion-exchange resins, during World War II.[8] These heterogeneous catalysts offered several advantages over traditional homogeneous catalysts like sulfuric acid:

-

Ease of Separation: Solid catalysts can be easily removed from the reaction mixture by filtration, simplifying product purification.

-

Reduced Corrosion: They are less corrosive to industrial equipment.

-

Reusability: Many solid catalysts can be regenerated and reused, improving process economics and sustainability.

The application of strongly acidic ion-exchange resins became a preferred method for the industrial production of tert-butyl acetate.[9][10][11]

A Paradigm Shift: Synthesis from Methyl Tert-Butyl Ether (MTBE)

A significant innovation in the synthesis of methyl tert-butyl acetate emerged with the use of methyl tert-butyl ether (MTBE) as a starting material.[9][10][11][12][13][14] MTBE, an inexpensive and readily available gasoline additive, could be reacted with acetic acid and acetic anhydride in the presence of an acid catalyst to produce tert-butyl acetate and methyl acetate as a co-product.[9][10][11][15][16]

This process offered a direct and economically advantageous route to tert-butyl acetate, bypassing the need for purified isobutylene, which was a more expensive feedstock.[9][11] The use of acetic anhydride in this reaction is crucial as it reacts with any water formed during the esterification, preventing the formation of tert-butyl alcohol and driving the equilibrium towards the desired products.[9][12][13]

Process Overview: MTBA Synthesis from MTBE

Key Process Parameters:

-

Catalyst: Strongly acidic ion-exchange resins (macroreticular type) are preferred.[9][10][11]

-

Temperature: The reaction is typically carried out at temperatures ranging from 10°C to 100°C, with a preferred range of 40°C to 70°C.[9][10][11]

-

Pressure: The reaction is generally conducted at pressures from 1 to 5 atmospheres.[9][10][11]

-

Reactor Type: A plug-flow, fixed-bed reactor is commonly employed for this continuous process.[9][11]

| Parameter | Typical Range | Rationale |

| MTBE Conversion | > 69% | High conversion is desirable for process efficiency.[9] |

| Selectivity to t-BuAc | > 25% | Maximizing the yield of the target product.[9] |

| Key Byproducts | Isobutylene dimers | Formed from the intermediate isobutylene; their formation represents a loss in efficiency.[9] |

Modern Innovations and Future Directions

Research and development in the synthesis of methyl tert-butyl acetate continue to focus on improving catalyst performance, exploring alternative feedstocks, and enhancing process sustainability.

Advanced Catalytic Systems

Recent studies have investigated the use of novel solid acid catalysts, such as silicotungstic acid supported on bentonite, for the esterification of tert-butanol with acetic acid.[5] These catalysts have shown high activity and selectivity, with the potential for repeated use without significant loss of performance.[5] The development of mesoporous materials as catalyst supports has also shown promise, enabling complete conversion of tert-butanol with high selectivity for tert-butyl acetate at room temperature.[17]

Reactive Distillation

Reactive distillation is an innovative process intensification technique that combines chemical reaction and separation in a single unit.[18][19][20] This approach can be particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products can drive the reaction to completion.[18] The application of reactive distillation to the synthesis of tert-butyl acetate from MTBE has been proposed as a means to enhance conversion and simplify downstream processing.[10]

Conclusion

The journey of methyl tert-butyl acetate synthesis from its early laboratory-scale preparations to sophisticated industrial processes reflects the broader evolution of chemical synthesis. The persistent challenges posed by the reactivity of tertiary alcohols have driven innovation, leading to the development of advanced catalytic systems and novel synthetic routes. The shift towards utilizing readily available feedstocks like MTBE exemplifies the chemical industry's continuous pursuit of economic viability and process efficiency. As the field progresses, a greater emphasis on green chemistry principles, including the use of reusable catalysts and energy-efficient processes like reactive distillation, will undoubtedly shape the future of methyl tert-butyl acetate production.

References

- Acetic acid, tert-butyl ester - Organic Syntheses Procedure.

- US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents.

- Esterification | Encyclopedia.com.

- EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents.

- WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents.

- PRODUCTION OF TERTIARY BUTYL ACETATE FROM MTBE - European Patent Office - EP 1286947 B1 - Googleapis.com.

- CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents.

- Fischer–Speier esterification - Wikipedia.

- Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane - MDPI.

- A General Method for the Synthesis of t-Butyl Esters.

- The mechanism of esterification (of anhydride + alcohol) - ECHEMI.

- Preparation of tert-butyl acetate - PrepChem.com.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- CA2409598C - Production of tertiary butyl acetate from mtbe - Google Patents.

- Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite.

- Fischer Esterification - Organic Chemistry Portal.

- Tert Butyl Acetate (TBA) - 13 Sizes Available | Esters - Alliance Chemical.

- Methyl tert-butyl ether - Wikipedia.

- Liquid-Phase Synthesis of Methyl Tert-Butyl ether On Heterogeneous Heteropoly Acid Catalyst - ResearchGate.

- esterification - alcohols and carboxylic acids - Chemguide.

- METHYL-TERT-BUTYL-ETHER SYNTHESIS REACTOR MODELLING AND OPTIMIZATION USING AN ASPEN CUSTOM MODELER.

- Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis - ACS Publications.

- Combined process for production of methyl tert-butyl ether from tert-butyl alcohol and methanol - ResearchGate.

- US20020010362A1 - Production of tertiary butyl acetate - Google Patents.

- PRODUCTION OF METHYL TERTIARY BUTYL ETHER (MTBE) | PDF - Slideshare.

Sources

- 1. alliancechemical.com [alliancechemical.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. encyclopedia.com [encyclopedia.com]

- 9. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]

- 10. WO2001096275A1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents [patents.google.com]

- 13. CA2409598C - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]

- 14. US20020010362A1 - Production of tertiary butyl acetate - Google Patents [patents.google.com]

- 15. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 16. PRODUCTION OF METHYL TERTIARY BUTYL ETHER (MTBE) | PDF [slideshare.net]

- 17. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Unseen Forces: A Technical Guide to the Thermodynamic Properties of Methyl 3,3-dimethylbutanoate

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of chemical synthesis and drug development, a deep understanding of the physical and chemical properties of all reagents and intermediates is paramount. Methyl 3,3-dimethylbutanoate (CAS 10250-48-3), also known as methyl tert-butylacetate, is a branched-chain ester with potential applications as a solvent, in fragrance formulations, and as a building block in organic synthesis. This guide provides a comprehensive exploration of its thermodynamic properties, offering both critically evaluated data and the scientific principles behind their measurement and prediction. Such knowledge is crucial for process optimization, safety assessments, and predicting chemical reactivity and stability.

Foundational Physicochemical Properties

A baseline understanding of the fundamental physical properties of methyl 3,3-dimethylbutanoate is essential before delving into its thermodynamic characteristics. These properties govern its behavior in various laboratory and industrial settings.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [1] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| CAS Number | 10250-48-3 | [1][2][3] |

| Boiling Point | 126 °C | [3] |

| Density | 0.881 g/cm³ | [3] |

| Flash Point | 25.4 °C | [3] |

| Refractive Index | 1.3995 | [3] |

| Vapor Pressure | 14.5 mmHg at 25°C | [3] |

Enthalpy: The Heat of Being

The enthalpy of a system is a measure of its total internal energy plus the product of its pressure and volume. Key enthalpic properties for methyl 3,3-dimethylbutanoate include the standard enthalpy of formation and the enthalpy of vaporization.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a critical value for calculating the heat of reaction for any chemical process involving the compound. For methyl 3,3-dimethylbutanoate, experimental data is available for both the liquid and gaseous phases.[2]

| Phase | Standard Enthalpy of Formation (kJ/mol) | Source |

| Liquid (ΔfH°liquid) | Critically evaluated data available | [4] |

| Gas (ΔfH°gas) | Critically evaluated data available | [4] |

The determination of the standard enthalpy of formation for an organic compound like methyl 3,3-dimethylbutanoate is typically achieved through combustion calorimetry.

Experimental Protocol: Bomb Calorimetry

The principle behind bomb calorimetry is the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

Methodology:

-

A precisely weighed sample of methyl 3,3-dimethylbutanoate is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water after combustion is recorded.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is crucial for distillation processes and for understanding intermolecular forces. Critically evaluated data for the enthalpy of vaporization of methyl 3,3-dimethylbutanoate as a function of temperature is available.[4]

A powerful technique for determining the enthalpy of vaporization of esters is gas chromatography-calorimetry.[5][6] This method combines the separation capabilities of gas chromatography with calorimetric measurements of the heat of solution.[5]

Entropy and Gibbs Free Energy: The Drivers of Spontaneity

Entropy (S) is a measure of the disorder or randomness of a system, while Gibbs Free Energy (G) combines enthalpy and entropy to predict the spontaneity of a process.

Standard Molar Entropy (S°)

The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. For methyl 3,3-dimethylbutanoate, this value can be estimated using group contribution methods or determined from heat capacity measurements down to absolute zero.

Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.[2] It is the ultimate indicator of a compound's thermodynamic stability. It can be calculated using the following equation:

ΔfG° = ΔfH° - TΔS°

Where:

-

ΔfG° is the standard Gibbs free energy of formation.

-

ΔfH° is the standard enthalpy of formation.

-

T is the absolute temperature in Kelvin.

-

ΔS° is the standard entropy change of formation.

Heat Capacity (Cp): Responding to Temperature Changes

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. It is a crucial parameter in heat transfer calculations and for understanding how a substance stores thermal energy. Critically evaluated data for the ideal gas heat capacity and the heat capacity at saturation pressure for the liquid phase of methyl 3,3-dimethylbutanoate are available as a function of temperature.[4]

Differential Scanning Calorimetry (DSC) is a primary experimental technique for measuring the heat capacity of liquids and solids.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

A small, accurately weighed sample of methyl 3,3-dimethylbutanoate is hermetically sealed in a pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a controlled, linear rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

Phase Transitions: The Dance of Matter

The transitions between solid, liquid, and gaseous states are governed by thermodynamics. For methyl 3,3-dimethylbutanoate, understanding its melting and boiling behavior is essential for handling, storage, and purification.

Melting and Crystallization

The melting and crystallization behavior of esters can be complex, sometimes exhibiting multiple polymorphic forms with different melting points.[7] The thermal behavior of fatty acid methyl esters, which share structural similarities with methyl 3,3-dimethylbutanoate, has been studied using DSC to analyze their crystallization and melting thermograms.[8][9] These studies reveal that the degree of saturation and the length of the alkyl chains significantly influence the melting and crystallization temperatures.[7]

Vapor-Liquid Equilibrium

The relationship between the temperature and pressure at which a substance's liquid and vapor phases are in equilibrium is critical for distillation and other separation processes. The NIST TRC Web Thermo Tables provide critically evaluated data for the boiling temperature as a function of pressure and the phase boundary pressure as a function of temperature for methyl 3,3-dimethylbutanoate.[4]

The Role of Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3MP2) can be used to calculate enthalpies of formation and other thermodynamic parameters with a high degree of accuracy.[10][11] These computational approaches are particularly valuable for screening large numbers of compounds and for gaining insights into structure-property relationships.[10]

Conclusion: A Foundation for Innovation

The thermodynamic properties of methyl 3,3-dimethylbutanoate presented in this guide provide a solid foundation for its application in research and development. From ensuring safe handling through knowledge of its flash point and vapor pressure, to optimizing reaction conditions based on its enthalpy of formation and heat capacity, this data is indispensable. The experimental techniques and computational methods discussed herein not only validate the provided data but also offer a roadmap for the characterization of other novel compounds. As the demands for new materials and pharmaceuticals grow, a thorough understanding of the fundamental thermodynamic principles will continue to be a cornerstone of scientific innovation.

References

-

Fuchs, R., & Peacock, L. A. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Canadian Journal of Chemistry, 58(24), 2796-2799. [Link]

-

Pfaltz & Bauer, Inc. (n.d.). methyl 3,3-dimethylbutanoate. MOLBASE. Retrieved from [Link]

-

Ribeiro da Silva, M. A., & Santos, L. M. (2007). Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. The Journal of Physical Chemistry A, 111(40), 10149-10155. [Link]

-

Fuchs, R., & Peacock, L. A. (1980). Heats of vaporization of esters by the gas chromatography–calorimetry method. Canadian Journal of Chemistry. [Link]

-

NIST/TRC. (2012). methyl 3,3-dimethylbutanoate. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Wang, D., et al. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2648. [Link]

-

Cheng, L. H., & Ooi, T. L. (2006). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. American Journal of Applied Sciences, 3(5), 1859-1863. [Link]

-

Zhao, L., et al. (2016). Crystallization behavior of fatty acid methyl esters and biodiesel based on differential scanning calorimetry and thermodynamic model. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 38(15), 2161-2168. [Link]

-

Cheméo. (n.d.). Butanoic acid, 3,3-dimethyl-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,3-dimethylbutyrate. Retrieved from [Link]

-

Toro-Vazquez, J. F., et al. (2008). Crystallization Behavior of Fatty Acid Methyl Esters. Journal of the American Oil Chemists' Society, 85(10), 961-972. [Link]

Sources

- 1. Methyl 3,3-dimethylbutyrate | C7H14O2 | CID 66298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 3,3-dimethyl-, methyl ester (CAS 10250-48-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. molbase.com [molbase.com]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. thescipub.com [thescipub.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl Tert-Butylacetate in Different Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl tert-butylacetate in a variety of common laboratory solvents. As a compound of interest in chemical synthesis and formulation, understanding its behavior in different solvent environments is critical for researchers, scientists, and drug development professionals. This document delves into the theoretical principles governing the dissolution of this compound, leveraging concepts such as molecular polarity, intermolecular forces, and the thermodynamics of mixing. Due to the limited availability of direct quantitative solubility data for this specific ester, this guide synthesizes information from structurally similar compounds to provide a robust inferred solubility profile. Furthermore, a detailed, self-validating experimental protocol for the precise determination of this compound solubility is provided, empowering researchers to generate accurate data for their specific applications.

Introduction to this compound and Its Solubility

This compound (MTBA), with the chemical structure CH₃COOC(CH₃)₃, is an ester characterized by a methyl group originating from the carboxylic acid and a bulky tert-butyl group from the alcohol. This structure imparts specific physicochemical properties that dictate its solubility in various media. The interplay between the polar ester functional group and the nonpolar hydrocarbon portions of the molecule results in a nuanced solubility profile, making it miscible with many organic solvents while having limited solubility in water.

A thorough understanding of MTBA's solubility is paramount for a range of applications, including its use as a reaction solvent, a component in formulations, and for purification processes such as extraction and crystallization. This guide aims to provide both a theoretical framework and practical guidance for scientists and researchers working with this compound.

Theoretical Principles Governing Solubility

The dissolution of a solute in a solvent is a complex process governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the substances involved.[1][2][3] For a more quantitative and fundamental understanding, we must consider the intermolecular forces at play and the thermodynamics of the solution process.

The Role of Intermolecular Forces

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute (MTBA) molecules, the solvent molecules, and the interactions between the solute and solvent.

-

Van der Waals Forces: As a molecule with significant hydrocarbon content, MTBA exhibits London dispersion forces, which are temporary attractive forces arising from instantaneous fluctuations in electron distribution. These forces are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The ester group in MTBA possesses a permanent dipole due to the difference in electronegativity between the carbon and oxygen atoms of the carbonyl group. This allows for dipole-dipole interactions with other polar molecules.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygen atoms.[4][5][6] However, lacking a hydrogen atom bonded to a highly electronegative atom, it cannot act as a hydrogen bond donor.[5][7] This ability to accept hydrogen bonds is a key factor in its limited solubility in protic solvents like water.

Thermodynamics of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG_mix).[8][9] For dissolution to occur spontaneously, ΔG_mix must be negative. The Gibbs free energy of mixing is defined by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where:

-

ΔH_mix is the enthalpy of mixing, which represents the heat absorbed or released during dissolution. It is determined by the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔS_mix is the entropy of mixing, which is a measure of the increase in disorder or randomness when the solute and solvent mix. The entropy of mixing is generally positive and therefore favors dissolution.[9]

The dissolution process can be visualized as a three-step thermodynamic cycle:

-

Solute-solute separation: Energy is required to overcome the intermolecular forces holding the this compound molecules together (endothermic).

-

Solvent-solvent separation: Energy is required to create space in the solvent for the solute molecules (endothermic).

-

Solute-solvent interaction: Energy is released when the this compound molecules interact with the solvent molecules (exothermic).

The overall enthalpy of mixing (ΔH_mix) is the sum of the enthalpy changes of these three steps.

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale/Supporting Data |

| Water | Polar, Protic | Sparingly Soluble / Poorly Soluble | tert-Butyl acetate is reported as "practically insoluble" or having "poor" solubility in water.[2][4] The presence of the bulky, hydrophobic tert-butyl group limits the interaction of the polar ester group with water molecules. |

| Methanol | Polar, Protic | Miscible | Esters are generally soluble in alcohols.[2] The hydrocarbon portion of methanol is small, and it can hydrogen bond with the ester's oxygen atoms. |

| Ethanol | Polar, Protic | Miscible | Similar to methanol, ethanol is a good solvent for esters.[2] |

| Acetone | Polar, Aprotic | Miscible | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ester group of this compound. |

| Hexane | Nonpolar | Miscible | The nonpolar hydrocarbon chains of hexane interact favorably with the nonpolar alkyl groups of this compound via London dispersion forces. |

| Toluene | Nonpolar (Aromatic) | Miscible | Toluene, being a nonpolar aromatic solvent, will readily dissolve this compound due to favorable van der Waals interactions. |

| Diethyl Ether | Slightly Polar | Miscible | tert-Butyl acetate is soluble in ether.[2] The ether solvent can interact favorably with both the polar and nonpolar parts of the ester. |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10] The following protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is agitated with the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath with agitation capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with septa

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Step-by-Step Experimental Workflow

1. Preparation of Saturated Solutions: a. Into at least three separate flasks, add a known volume of the solvent. b. Add an excess amount of this compound to each flask. The presence of undissolved solute is crucial to ensure a saturated solution at equilibrium. c. Seal the flasks to prevent solvent evaporation.

2. Equilibration: a. Place the flasks in a thermostatic shaker set to the desired temperature. b. Agitate the flasks at a constant speed. c. To ensure equilibrium is reached (self-validation), samples should be taken at different time points (e.g., 24, 48, and 72 hours).

3. Sampling: a. After the designated equilibration time, stop the agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

4. Sample Preparation for Analysis: a. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

5. Analytical Determination: a. Prepare a series of calibration standards of this compound in the solvent of interest. b. Analyze the calibration standards and the diluted samples using a suitable analytical method (e.g., GC-FID). c. Construct a calibration curve and determine the concentration of this compound in the diluted samples.

6. Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

7. Self-Validation: a. Compare the solubility values obtained from the samples taken at different equilibration times (24, 48, and 72 hours). b. If the values are consistent (e.g., within ±5%), it can be concluded that equilibrium was reached, and the determined solubility is reliable. If the values are still increasing, the equilibration time needs to be extended.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While direct quantitative data is limited, a strong understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally similar molecules. The provided inferred solubility profile serves as a valuable starting point for researchers. For applications demanding high precision, the detailed and self-validating shake-flask protocol outlined in this document provides a robust methodology for the experimental determination of solubility. By combining theoretical knowledge with rigorous experimental practice, scientists can confidently handle and utilize this compound in a variety of research and development settings.

References

-

Chemguide. (n.d.). An introduction to esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like”. Chemistry. Retrieved from [Link]

-

Various Authors. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Quora. Retrieved from [Link]

-

Proprep. (n.d.). Explain the principle like dissolves like in the context of solubility and chemistry. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

YouTube. (2025, December 5). How Is The "Like Dissolves Like" Principle Defined? Retrieved from [Link]

-

YouTube. (2025, December 5). What Does "Like Dissolves Like" Mean? Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Solubility of Things. (n.d.). Calculating Changes in Gibbs Free Energy. Retrieved from [Link]

-

Sevick, E. (n.d.). Thermodynamics of Polymer Solution. Australian National University. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.4: Gibbs Energy and Solubility. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Chemical and Solubility Equilibria. Retrieved from [Link]

-

Fiveable. (n.d.). Free energy of mixing Definition. Physical Chemistry II Key Term. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]

-

MDPI. (2011, August 31). Dissolution Behavior and Thermodynamic Stability of Fused-Sugar Dispersions of a Poorly Water-Soluble Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl Tert-buthyl Ether-A New Solvent for Phenol and Acetic Acid Extraction from Wastewater. Retrieved from [Link]

-

MDPI. (2023, February 27). A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu). Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. manavchem.com [manavchem.com]

- 3. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 5. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ecolink.com [ecolink.com]

- 9. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

Methyl Tert-Butyl Acetate: A Comprehensive Technical Guide to Safety and Handling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl tert-butyl acetate (MTBA), also known as tert-butyl acetate, is a colorless, flammable liquid with a characteristic camphor-like or fruity odor.[1][2] As a versatile solvent with a broad solvency range, it finds application in the production of lacquers, enamels, inks, adhesives, and industrial cleaners.[1][3][4] This guide provides a comprehensive overview of the material safety data for methyl tert-butyl acetate, focusing on the critical information necessary for its safe handling and use in research and development environments.

Chemical and Physical Properties: The Foundation of Safe Handling

A thorough understanding of the physicochemical properties of a substance is paramount to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O2 | [5] |

| Molecular Weight | 116.16 g/mol | [6] |

| Boiling Point | 97-98 °C | [7] |

| Flash Point | 4.4 °C (Tag Closed Cup) | [8] |

| Autoignition Temperature | 518 °C | [8] |

| Vapor Density | 4.0 (Air = 1) | [7] |

| Specific Gravity | 0.860 - 0.866 g/cm3 (20°C) | [8] |

| Solubility in Water | Practically Insoluble (0.8% @ 20°C) | [7][8] |

| Appearance | Clear, colorless liquid | [2][6] |

| Odor | Camphor- or blueberry-like, fruity | [1][2] |

The low flash point and high vapor density of methyl tert-butyl acetate are of particular concern. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback.[5][9] This necessitates stringent control of ignition sources and the use of adequate ventilation.

Hazard Identification and GHS Classification

Methyl tert-butyl acetate is classified as a highly flammable liquid and vapor.[5][10] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Pictograms:

Caption: GHS pictogram for flammable hazards.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[5]

Precautionary Statements (selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][10]

-

P233: Keep container tightly closed.[5]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[5][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][10]

Repeated exposure may cause skin dryness or cracking.[5] While generally not classified as acutely toxic, it may be harmful if swallowed or in contact with skin.[5]

Exposure Controls and Personal Protection: A Multi-layered Defense

Minimizing exposure to methyl tert-butyl acetate is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Ventilation: Use local exhaust ventilation to capture vapors at their point of generation.[11] General ventilation should also be in place to maintain a safe working environment.[5]

-

Ignition Source Control: All potential ignition sources, including open flames, sparks from static electricity, and hot surfaces, must be eliminated from areas where methyl tert-butyl acetate is handled and stored.[11][12] Use only non-sparking tools and explosion-proof equipment.[5][6]

-